

## Avatrombopag Maleate Demonstrates Efficacy in Elevating Human Platelet Counts in Preclinical Animal Models

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Compound of Interest					
Compound Name:	Avatrombopag Maleate				
Cat. No.:	B1665335	Get Quote			

A comparative analysis of **avatrombopag maleate** and other thrombopoietin receptor agonists (TPO-RAs) reveals its potential in stimulating human platelet production in vivo. Studies utilizing humanized animal models have shown that avatrombopag effectively increases human platelet counts, offering a valuable therapeutic avenue for thrombocytopenic conditions.

Avatrombopag, an orally administered TPO-RA, has been shown to produce a dose-dependent increase in human platelet counts in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells.[1][2][3][4] This humanized mouse model is a critical tool for evaluating the in vivo effects of therapeutic agents on human hematopoiesis. While specific quantitative data from a dose-response table for avatrombopag in this model is not readily available in published literature, the consistent reporting of a dose-dependent effect underscores its activity.

## **Comparative Efficacy with Other TPO-RAs**

For comparison, other TPO-RAs have also been evaluated in similar preclinical models. Eltrombopag, another oral TPO-RA, has been shown to increase circulating human platelets in NOD/SCID mice transplanted with human umbilical cord blood CD34+ cells. In one study, daily oral administration of eltrombopag at 50 mg/kg for 28 days significantly increased human platelet levels compared to a vehicle control. Romiplostim, an injectable TPO-RA, has also demonstrated efficacy in various mouse models of thrombocytopenia, leading to increased



platelet counts. However, direct comparative studies of avatrombopag, eltrombopag, and romiplostim in the same humanized mouse model are limited in the public domain.

## **Data Summary**

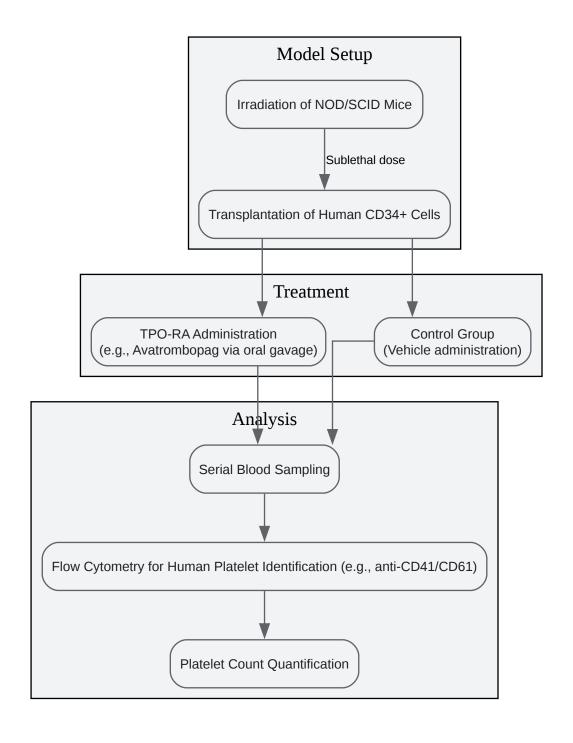
The following table summarizes available data on the in vivo effects of different TPO-RAs on platelet counts in animal models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.

Drug	Animal Model	Dosing and Administration	Key Findings	Reference
Avatrombopag	NOD/SCID mice transplanted with human fetal liver CD34+ cells	Oral administration	Produced a dose-dependent increase in human platelet count.	
Eltrombopag	NOD/SCID mice transplanted with human UCB CD34+ cells	50 mg/kg, daily oral gavage for 28 days	Significantly increased circulating human platelets and white blood cells.	_
Romiplostim	Chemotherapy/ra diation therapy- induced thrombocytopeni a mouse model	10-1,000 μg/kg, subcutaneous injection	Accelerated platelet recovery, with doses ≥100 µg/kg significantly lessening the platelet nadir.	
Romiplostim	Myh9-/- mice (a model of inherited thrombocytopeni a)	100 μg/kg, every 3 days for 4 weeks	Boosted platelet levels by 2.5-fold in Myh9-/- mice and 8-fold in wild-type mice.	_



# Experimental Protocols Humanized NOD/SCID Mouse Model for Evaluating TPORA Efficacy

This experimental workflow outlines the key steps involved in assessing the in vivo effects of TPO-RAs on human platelet counts.





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Experimental workflow for in vivo TPO-RA evaluation.

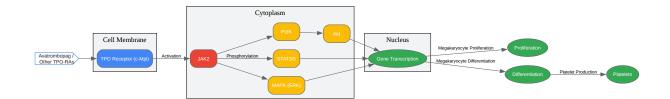
#### Protocol Details:

- Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are typically used due to their compromised immune system, which allows for the engraftment of human cells.
- Humanization: Mice are sublethally irradiated to create space in the bone marrow for the
  engraftment of human hematopoietic stem cells. Subsequently, human CD34+ cells, sourced
  from fetal liver or umbilical cord blood, are transplanted into the mice, usually via intravenous
  injection.
- TPO-RA Administration: Once human platelet engraftment is confirmed (typically after several weeks), the mice are treated with the TPO-RA (e.g., avatrombopag administered orally) or a vehicle control. Dosing regimens can vary to assess dose-dependent effects.
- Platelet Monitoring: Blood samples are collected serially from the mice. Human platelets are identified and quantified using flow cytometry with antibodies specific for human platelet surface markers, such as CD41 or CD61.

## **Signaling Pathways**

Avatrombopag and other TPO-RAs stimulate platelet production by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl. This activation triggers downstream signaling cascades that promote the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.





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#### TPO-RA signaling pathway.

The binding of avatrombopag to the TPO receptor induces a conformational change, leading to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily through JAK2 and STAT3/5. Additionally, the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are activated. The collective activation of these pathways results in enhanced megakaryocyte proliferation and differentiation, ultimately leading to increased platelet production.

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### References

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